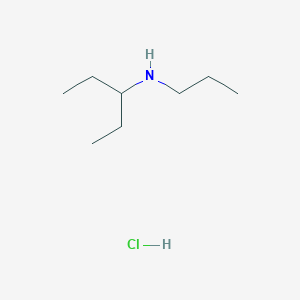

N-Propyl-3-pentanamine hydrochloride

Description

Contextualization of Alkylamine Hydrochlorides in Chemical Science

Alkylamine hydrochlorides are a class of organic compounds that hold a significant position in chemical science. They are acid salts formed from the reaction of an alkylamine, an organic derivative of ammonia, with hydrochloric acid. This conversion from the free amine (free base) to the hydrochloride salt is a fundamental and widely utilized strategy in chemistry for several practical reasons.

The primary motivation for this transformation is the substantial alteration of the compound's physical properties. Amines, particularly those with higher molecular weights, often exhibit limited solubility in aqueous solutions. By forming the hydrochloride salt, the ionic character of the molecule is increased, which typically enhances its water solubility. This property is crucial in various applications, including in the development of pharmaceutical agents where dissolution in biological fluids is necessary.

Furthermore, the formation of a hydrochloride salt improves the stability and handling of the amine. Many free amines are volatile, possess strong odors, and can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide. The salt form is generally a more stable, crystalline solid with a longer shelf-life, making it easier to store, weigh, and dispense accurately in experimental settings. In the context of organic synthesis, alkylamine hydrochlorides serve as protected forms of the more reactive free base. They are commonly used as reagents or intermediates where the controlled release of the amine is required. For instance, in reactions like ester and amide synthesis from acyl chlorides, tertiary amines are used as bases to neutralize the hydrogen chloride byproduct, resulting in the formation of the amine hydrochloride salt. wikipedia.org

Overview of Research Significance Pertaining to N-Propyl-3-pentanamine Hydrochloride

This compound, as a specific example of a secondary alkylamine hydrochloride, is of interest to the academic research community primarily as a building block or intermediate in organic synthesis. While extensive literature dedicated solely to this compound is not prominent, its significance can be understood through the broader context of secondary amines and their salts in synthetic and medicinal chemistry.

Secondary amines are crucial structural motifs found in a vast array of biologically active molecules and pharmaceutical drugs. Research efforts are often directed at developing efficient methods to synthesize collections of small secondary amines for the generation of compound libraries. nih.gov These libraries are then screened for potential biological activity, making compounds like this compound valuable starting materials or synthons. Its structure, featuring simple alkyl groups (propyl and pentyl), allows researchers to study fundamental reaction pathways or to introduce this specific dialkylamino moiety into larger, more complex molecules. The investigation of such simple amines helps in understanding structure-activity relationships (SAR) when developing new chemical entities.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry surrounding a compound such as this compound typically encompasses several key objectives:

Development of Synthetic Methodologies: A primary goal is the creation of efficient and high-yielding synthetic routes. Research focuses on methods like reductive amination of ketones or reduction of amides to produce the parent secondary amine, followed by salt formation. nih.govpressbooks.pub The objective is to develop protocols that avoid complex purification techniques like distillation or chromatography, which is particularly important when preparing compounds for library synthesis. nih.gov

Physicochemical Characterization: A thorough investigation and documentation of the compound's chemical and physical properties are fundamental. This includes determining its molecular weight, solubility, and spectroscopic data, which are essential for its identification and use in subsequent reactions.

Application as a Synthetic Intermediate: The core of academic inquiry involves exploring the utility of this compound as a precursor. Researchers would investigate its reactivity in various organic transformations. The free amine, generated by neutralizing the hydrochloride salt, can act as a nucleophile in reactions to form new carbon-nitrogen bonds, leading to the synthesis of tertiary amines, amides, and other more complex molecular architectures. illinois.edu These new compounds could be targets for materials science or pharmaceutical research.

Detailed Research Findings

Research relevant to this compound is primarily centered on the synthesis and utility of the broader class of secondary amines and their salts. The preparation of the parent amine, N-Propylpentan-3-amine, can be approached through established synthetic organic chemistry methods. One of the most common methods for synthesizing secondary amines is reductive amination. This process involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the corresponding secondary amine. pressbooks.pub

Another significant area of research is the efficient preparation of the hydrochloride salts themselves. A documented sequence for preparing small secondary amine hydrochloride salts involves the reduction of an appropriate amide, followed by trapping the resulting amine with di-tert-butyl dicarbonate, and subsequent deprotection with hydrochloric acid in dioxane. nih.gov This method is advantageous as it often yields pure hydrochloride salts without requiring purification by chromatography or distillation. nih.gov

Once synthesized, amine hydrochloride salts are valuable as bifunctional reagents in certain reactions. While typically used as sources of the amine, recent research has shown they can participate in reactions where both the amine and the chloride ion are incorporated into the final product, such as in the aminochlorination of maleimides. This dual reactivity opens new avenues for synthetic efficiency.

The physical and chemical properties of this compound and its parent free base have been computationally determined and are available in public databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-propylpentan-3-amine;hydrochloride |

| CAS Number | 151668-09-6 |

| Molecular Formula | C₈H₂₀ClN |

| Molecular Weight | 165.70 g/mol |

| Monoisotopic Mass | 165.1284273 Da |

| Topological Polar Surface Area | 12 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 19433844. nih.gov

Table 2: Physicochemical Properties of N-Propylpentan-3-amine (Parent Compound)

| Property | Value |

|---|---|

| IUPAC Name | N-propylpentan-3-amine |

| CAS Number | 762213-03-6 |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| Monoisotopic Mass | 129.151749610 Da |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 12426738. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propylpentan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-4-7-9-8(5-2)6-3;/h8-9H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQGMJVYENDHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151668-09-6 | |

| Record name | 3-Pentanamine, N-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151668-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways of N Propyl 3 Pentanamine Hydrochloride

Established Synthetic Routes for N-Propyl-3-pentanamine Hydrochloride

The traditional and most direct methods for synthesizing this compound involve straightforward acid-base chemistry and a well-established reductive amination pathway.

Preparation via 3-Pentanamine and Hydrochloric Acid Interactions

The most fundamental route to this compound involves the direct reaction of its parent amine, N-Propyl-3-pentanamine, with hydrochloric acid. organic-chemistry.org This acid-base neutralization reaction is typically carried out in a suitable solvent. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a base, accepting a proton (H+) from the hydrochloric acid. This results in the formation of the ammonium (B1175870) salt, this compound, which can then be isolated from the reaction mixture. The purity of the final product is largely dependent on the purity of the starting amine.

The reaction can be represented as follows:

CH₃CH₂CH(NHCH₂CH₂CH₃)CH₂CH₃ + HCl → [CH₃CH₂CH(NH₂⁺CH₂CH₂CH₃)CH₂CH₃]Cl⁻

Synthesis through 3-Pentanone (B124093) and Propylamine Reductive Amination Followed by Salt Formation

A more comprehensive synthetic approach involves the initial preparation of the free base, N-Propyl-3-pentanamine, via reductive amination, followed by its conversion to the hydrochloride salt. frontiersin.org This two-step process begins with the reaction of 3-pentanone and propylamine. wikipedia.org

In the first step, the carbonyl group of 3-pentanone reacts with the primary amine, propylamine, to form an unstable carbinolamine intermediate. This intermediate then dehydrates to form an imine. The subsequent reduction of this imine intermediate yields the secondary amine, N-Propyl-3-pentanamine. This reduction can be achieved using various reducing agents. Common laboratory-scale reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is also a widely used method. wikipedia.org

The general scheme for the reductive amination is as follows:

CH₃CH₂C(=O)CH₂CH₃ + CH₃CH₂CH₂NH₂ → [Imine Intermediate] --(Reduction)--> CH₃CH₂CH(NHCH₂CH₂CH₃)CH₂CH₃

Once the N-Propyl-3-pentanamine has been synthesized and purified, it is then treated with hydrochloric acid, as described in the previous section, to form the final hydrochloride salt.

Advanced Synthesis Strategies for this compound

To meet potential industrial demands and improve efficiency and sustainability, advanced synthesis strategies are continually being explored. These include scaling up established methods and developing novel catalytic systems.

Exploration of Industrial-Scale Production Methodologies

For the large-scale production of secondary amines like N-Propyl-3-pentanamine, reductive amination is a key industrial process. frontiersin.org On an industrial scale, the reaction is often carried out in a continuous flow reactor rather than a batch process to improve throughput and control over reaction parameters. Catalytic hydrogenation is generally preferred over stoichiometric reducing agents due to cost, safety, and waste reduction considerations. wikipedia.org

Industrial processes often utilize robust and recyclable heterogeneous catalysts, such as nickel, copper, or precious metal-based catalysts supported on materials like alumina (B75360) or silica (B1680970). The reaction conditions, including temperature, pressure, and catalyst choice, are optimized to maximize the yield and selectivity towards the desired secondary amine, while minimizing the formation of byproducts such as tertiary amines. Following the synthesis of the free amine, the formation of the hydrochloride salt can be achieved by introducing hydrogen chloride gas or a solution of hydrochloric acid into the reaction or a subsequent processing stream.

Novel Catalytic Approaches to this compound Synthesis

Recent research in organic synthesis has focused on the development of more efficient and environmentally friendly catalysts for reductive amination. nih.gov For the synthesis of secondary amines, novel catalysts based on non-precious metals like iron and cobalt are being investigated as sustainable alternatives to traditional precious metal catalysts. frontiersin.org These catalysts aim to provide high activity and selectivity under milder reaction conditions, such as lower temperatures and pressures.

Furthermore, advancements in homogeneous catalysis have introduced iridium and rhodium complexes that can catalyze reductive amination with high efficiency. mdpi.com Some of these modern catalytic systems can utilize alternative hydrogen sources, such as formic acid or isopropanol, which can be more manageable than gaseous hydrogen in certain settings. The development of asymmetric catalysts also offers the potential for producing chiral amines, although this is not directly relevant to the achiral structure of N-Propyl-3-pentanamine.

Derivatization Strategies for this compound

Derivatization of N-Propyl-3-pentanamine, the parent amine of the hydrochloride salt, involves chemical modification of the secondary amine functional group. These reactions are typically carried out on the free amine rather than the hydrochloride salt, as the protonated nitrogen in the salt is not nucleophilic. Common derivatization strategies for secondary amines include acylation, sulfonylation, and further alkylation.

Acylation: N-Propyl-3-pentanamine can react with acylating agents such as acyl chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(pentan-3-yl)-N-propylacetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, would produce the corresponding sulfonamide, N-(pentan-3-yl)-N-propyl-4-methylbenzenesulfonamide.

Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. For instance, reaction with an alkyl halide like methyl iodide would yield N-methyl-N-propyl-3-pentanamine. However, controlling the extent of alkylation to avoid the formation of quaternary ammonium salts can be challenging. wikipedia.org

These derivatization reactions are crucial for creating new molecules with potentially different chemical and biological properties, and are also widely used in analytical chemistry to create derivatives with enhanced detectability for techniques like gas chromatography. scribd.com

Strategies for Alkylated and Acylated Amine Derivatives

The secondary amine in N-Propyl-3-pentanamine provides a nucleophilic site for the introduction of various alkyl and acyl groups. These reactions are fundamental in modifying the chemical properties of the parent amine.

Alkylation: The addition of new alkyl groups to the nitrogen atom can be achieved through nucleophilic substitution reactions. A common method involves the reaction of the free base, N-Propyl-3-pentanamine, with an alkyl halide. The reaction proceeds via an SN2 mechanism. To prevent the formation of a quaternary ammonium salt from over-alkylation, it is often advantageous to use a stoichiometric amount of the alkylating agent and a non-nucleophilic base to neutralize the formed hydrohalic acid.

Another powerful technique for controlled alkylation is reductive amination . This method involves the reaction of N-Propyl-3-pentanamine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. wikipedia.orgmasterorganicchemistry.comlibretexts.org This approach is highly efficient and avoids the issue of over-alkylation often encountered with alkyl halides. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com

Acylation: The introduction of an acyl group to the nitrogen atom to form an amide is a straightforward and widely used transformation. This is typically achieved by reacting N-Propyl-3-pentanamine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). chemguide.co.uksavemyexams.com The reaction is generally rapid and exothermic. A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct formed when using acyl chlorides. stackexchange.com This method is highly efficient for the synthesis of a wide variety of N-acyl derivatives. tandfonline.com

Table 1: Synthetic Strategies for Alkylated and Acylated Derivatives

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Solvent (e.g., DCM, THF), Room Temp. | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Solvent (e.g., MeOH, DCE), pH 4-6 | Tertiary Amine |

| N-Acylation | Acyl Chloride, Base | Solvent (e.g., DCM), 0°C to Room Temp. | N-Substituted Amide |

Formation of Amine Oxides

The oxidation of the nitrogen atom in N-Propyl-3-pentanamine leads to the formation of an N-oxide. Amine N-oxides are compounds containing a coordinate covalent bond between nitrogen and oxygen. researchgate.net The oxidation of tertiary amines is a common route to N-oxides, and while secondary amines can also be oxidized, the products can be more complex. However, under controlled conditions, secondary amines can be converted to their corresponding nitroxide radicals, which are closely related to N-oxides. tandfonline.comtandfonline.com

A common method for the oxidation of amines is the use of hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate. tandfonline.comacs.org Another effective class of oxidizing agents are peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used example. daneshyari.com The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature.

Table 2: Formation of Amine Oxides

| Oxidizing Agent | Catalyst/Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | N-Propyl-3-pentanamine N-oxide |

Reduction Products of this compound

As N-Propyl-3-pentanamine is already in a reduced state, its further reduction is not a common transformation. However, the term "reduction" in the context of its derivatives, such as the corresponding amides or N-oxides, is highly relevant.

The reduction of an N-acyl derivative of N-Propyl-3-pentanamine, which is an amide, back to the corresponding tertiary amine is a key synthetic transformation. This is typically accomplished using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). youtube.comchemistrysteps.com The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This process effectively removes the carbonyl group of the amide, yielding a tertiary amine.

The reduction of an amine N-oxide can also be performed to regenerate the parent amine. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (H₂/Pd), or reagents like phosphorus trichloride (B1173362) (PCl₃).

Table 3: Reduction of N-Propyl-3-pentanamine Derivatives

| Starting Material | Reducing Agent | Typical Conditions | Product |

|---|---|---|---|

| N-Acyl-N-propyl-3-pentanamine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Reflux | Tertiary Amine |

| N-Propyl-3-pentanamine N-oxide | Catalytic Hydrogenation (H₂/Pd) | Solvent (e.g., EtOH), RT, Pressure | N-Propyl-3-pentanamine |

Chemical Reactivity and Mechanistic Studies of N Propyl 3 Pentanamine Hydrochloride

Oxidation Reactions of N-Propyl-3-pentanamine Hydrochloride

The oxidation of secondary amines, such as N-propyl-3-pentanamine, can yield several products depending on the oxidizing agent used. Common reagents for the oxidation of secondary amines include hydrogen peroxide, potassium permanganate (B83412), and ozone. The oxidation typically involves the nitrogen atom's lone pair of electrons.

With reagents like hydrogen peroxide (H₂O₂), secondary amines can be oxidized to hydroxylamines or nitroxides. The initial product is often a secondary hydroxylamine (B1172632). Further oxidation can lead to a stable nitroxyl (B88944) radical if the nitrogen atom is flanked by bulky groups. In the case of N-propyl-3-pentanamine, the reaction would likely proceed as follows:

Step 1: Formation of the hydroxylamine: The nitrogen atom attacks the oxygen of the oxidizing agent.

Step 2: Formation of the nitrone: With stronger oxidizing agents or under different reaction conditions, the hydroxylamine could be further oxidized to a nitrone.

Stronger oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the C-N bond, resulting in a mixture of ketones and aldehydes. For N-propyl-3-pentanamine, this would likely yield 3-pentanone (B124093) and propanal.

Reduction Reactions of this compound

The amine functional group is generally at a low oxidation state and is therefore resistant to reduction. N-Propyl-3-pentanamine, as a secondary amine, does not undergo reduction under typical conditions (e.g., catalytic hydrogenation with H₂/Pd, or with hydride reagents like LiAlH₄ or NaBH₄). The C-N bonds are stable and not susceptible to cleavage by these reducing agents. The hydrochloride salt form is an ammonium (B1175870) ion, which is also not reducible under standard conditions.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The nitrogen atom in N-propyl-3-pentanamine possesses a lone pair of electrons, making it a potent nucleophile. For the hydrochloride salt to react, it must first be neutralized with a base to liberate the free amine. The free amine can then participate in various nucleophilic substitution reactions.

Alkylation: As a nucleophile, N-propyl-3-pentanamine can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. This reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt.

Acylation: Secondary amines readily react with acylating agents such as acid chlorides or anhydrides to form N,N-disubstituted amides. This is a common and efficient reaction. For example, the reaction of N-propyl-3-pentanamine with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) yields N-(pentan-3-yl)-N-propylacetamide.

Comparative Reaction Mechanisms of this compound with Other Amines

The classification of N-propyl-3-pentanamine as a secondary amine dictates its behavior in several classical chemical tests used to distinguish between primary, secondary, and tertiary amines.

Hofmann vs. Saytzeff Elimination: This elimination reaction is characteristic of quaternary ammonium hydroxides. To undergo this reaction, N-propyl-3-pentanamine would first need to be converted into a quaternary ammonium salt via exhaustive methylation with excess methyl iodide, followed by treatment with silver oxide (Ag₂O) and water to form the hydroxide (B78521) salt. Heating this salt would induce an E2 elimination. Due to the bulky trimethylamine (B31210) leaving group, the reaction follows the Hofmann rule , where the less sterically hindered proton is abstracted, leading to the formation of the least substituted alkene as the major product. masterorganicchemistry.com For the resulting (pentan-3-yl)(propyl)dimethylammonium hydroxide, elimination would favor the formation of propene over pent-2-ene.

Carbylamine Test (Isocyanide Test): This is a specific test for primary amines. Primary amines, when heated with chloroform (B151607) and alcoholic potassium hydroxide, produce foul-smelling isocyanides. As N-propyl-3-pentanamine is a secondary amine, it will not give a positive result in the carbylamine test.

Hinsberg Test: This test is used to differentiate primary, secondary, and tertiary amines. It involves reacting the amine with benzenesulfonyl chloride in the presence of an aqueous alkali.

N-Propyl-3-pentanamine, a secondary amine, reacts with benzenesulfonyl chloride to form N-propyl-N-(pentan-3-yl)benzenesulfonamide.

This resulting sulfonamide has no acidic proton on the nitrogen atom.

Consequently, the product is insoluble in the aqueous alkali solution, forming a precipitate. blogspot.com

Nitrous Acid Test: The reaction of amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, provides a clear distinction between the amine classes. libretexts.orglibretexts.org

Being a secondary amine, N-propyl-3-pentanamine reacts with nitrous acid to form an N-nitrosamine. blogspot.combyjus.com

The product, N-nitroso-N-propyl-3-pentanamine, is typically a yellow, oily substance that is insoluble in the aqueous medium. blogspot.combyjus.com This is a characteristic positive test for a secondary amine.

Schotten-Baumann Reaction: This reaction involves the acylation of an amine with an acid chloride (like benzoyl chloride) in the presence of an aqueous base (like NaOH). website-files.comvedantu.comtestbook.com

N-Propyl-3-pentanamine, as a secondary amine, readily undergoes this reaction. collegedunia.com

It reacts with benzoyl chloride to form the corresponding N,N-disubstituted amide: N-propyl-N-(pentan-3-yl)benzamide. byjus.com The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. byjus.com

The table below summarizes the expected outcomes for N-Propyl-3-pentanamine in these comparative tests.

| Test/Reaction | Reagents | Expected Result for N-Propyl-3-pentanamine (a Secondary Amine) |

| Hinsberg Test | Benzenesulfonyl chloride, aq. NaOH | Formation of a precipitate (sulfonamide) insoluble in alkali. |

| Nitrous Acid Test | NaNO₂, aq. HCl | Formation of a yellow, oily layer (N-nitrosamine). |

| Carbylamine Test | CHCl₃, alcoholic KOH | No reaction (no foul odor). |

| Schotten-Baumann | Benzoyl chloride, aq. NaOH | Formation of an amide product. |

Advanced Spectroscopic and Analytical Characterization of N Propyl 3 Pentanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-Propyl-3-pentanamine hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are employed to ascertain the connectivity and chemical environment of each atom. The presence of the hydrochloride salt influences the chemical shifts, particularly of the protons and carbons near the nitrogen atom, due to the electron-withdrawing effect of the positively charged ammonium (B1175870) group.

In the ¹H NMR spectrum of this compound, the protons adjacent to the nitrogen atom (alpha-protons) are expected to be deshielded and thus appear at a higher chemical shift compared to those further away. jove.com The signal for the N-H protons in the ammonium group is often broad and its chemical shift can be variable, depending on factors like solvent and concentration. libretexts.org

The expected proton signals, their multiplicities, and assignments are detailed in the table below. The splitting patterns arise from spin-spin coupling with adjacent, non-equivalent protons, following the n+1 rule.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | | ~9.0 - 10.0 | Broad Singlet | 2H | NH₂⁺ | | ~3.0 - 3.2 | Multiplet | 1H | CH-N | | ~2.8 - 3.0 | Multiplet | 2H | N-CH₂ | | ~1.6 - 1.8 | Multiplet | 4H | CH₂ (on pentyl group) | | ~1.5 - 1.7 | Sextet | 2H | CH₂ (on propyl group) | | ~0.9 - 1.1 | Triplet | 6H | CH₃ (on pentyl group) | | ~0.9 - 1.1 | Triplet | 3H | CH₃ (on propyl group) |

Note: Predicted data is based on general principles of NMR spectroscopy for aliphatic amines and their salts.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, carbons closer to the electron-withdrawing ammonium group are deshielded and resonate at higher chemical shifts. jove.com Aliphatic amine alpha-carbons typically appear in the range of 30-60 ppm. jove.com

The predicted chemical shifts for each unique carbon atom in this compound are presented below.

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~55 - 60 | CH-N | | ~45 - 50 | N-CH₂ | | ~25 - 30 | CH₂ (on pentyl group) | | ~18 - 23 | CH₂ (on propyl group) | | ~10 - 15 | CH₃ (on pentyl group) | | ~10 - 15 | CH₃ (on propyl group) |

Note: Predicted data is based on general principles of ¹³C NMR spectroscopy for aliphatic amines and their salts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of a secondary amine salt like this compound is distinct from its free amine form. The most notable feature is the appearance of broad and strong absorption bands corresponding to the N-H stretching vibrations of the R₂NH₂⁺ group, which typically occur in the 3000-2700 cm⁻¹ region. libretexts.org These bands often overlap with the C-H stretching vibrations. Another characteristic feature is the N-H bending vibration, which is expected to appear in the 1620-1560 cm⁻¹ range. libretexts.org

| Major IR Absorption Bands for this compound | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration | | ~2960 - 2850 | C-H stretching (alkyl) | | ~3000 - 2700 | N-H stretching (secondary ammonium salt, broad) | | ~1620 - 1560 | N-H bending (secondary ammonium salt) | | ~1470 - 1450 | C-H bending (alkyl) |

Note: Data is based on typical IR absorption frequencies for secondary amine hydrochlorides.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Impact Mass Spectrometry (EI-MS), the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The analysis is typically performed on the free amine, N-Propyl-3-pentanamine, as the hydrochloride salt is not volatile. The molecular ion peak for an amine will have an odd mass-to-charge ratio (m/z) due to the presence of a single nitrogen atom.

The most common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). This results in the formation of a stable iminium cation. For N-Propyl-3-pentanamine, there are two possible α-cleavage pathways, leading to the loss of an ethyl or a propyl radical. The loss of the larger alkyl group is often preferred.

| Predicted Major Fragment Ions in EI-MS of N-Propyl-3-pentanamine | | :--- | :--- | | m/z | Proposed Fragment | | 129 | [M]⁺ (Molecular Ion) | | 114 | [M - CH₃]⁺ | | 100 | [M - C₂H₅]⁺ (α-cleavage) | | 86 | [M - C₃H₇]⁺ (α-cleavage, likely base peak) |

Note: Fragmentation data is predicted for the free base, N-Propyl-3-pentanamine, based on general principles of mass spectrometry for aliphatic amines.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can provide mass accuracy below 5 parts per million (ppm). This level of precision allows for the calculation of a unique elemental formula, significantly increasing confidence in the compound's identity.

For this compound, the analysis is performed on the free amine, N-Propyl-3-pentanamine (C8H19N), which is ionized, typically by protonation, to form the [M+H]⁺ ion. The theoretical exact mass of this ion is calculated based on the most abundant isotopes of its constituent elements. A measured mass value from the HRMS instrument that falls within a narrow tolerance (e.g., ± 0.003 m/z) of the calculated value provides strong evidence for the assigned molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula (Free Amine) | C8H19N |

| Ion | [C8H19N + H]⁺ |

| Theoretical Monoisotopic Mass (Da) | 130.1596 |

| Hypothetical Measured Mass (Da) | 130.1594 |

| Mass Error (ppm) | -1.54 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental composition, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the compound's structure. In an MS/MS experiment, the protonated molecule of N-Propyl-3-pentanamine (m/z 130.16) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For secondary amines like N-Propyl-3-pentanamine, the most common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of stable iminium ions. The fragmentation of the N-Propyl-3-pentanaminium ion is expected to produce key fragments from the loss of neutral alkyl radicals. The analysis of these specific fragments allows for the confirmation of the connectivity of the propyl and pentanyl groups to the central nitrogen atom.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 130.16 | Propyl radical (C3H7•) | 88.08 | [CH3CH2CH=NHCH2CH3]⁺ |

| 130.16 | Ethyl radical (C2H5•) | 102.10 | [CH3CH2CH2NH=CHCH2CH3]⁺ |

Role of Perfluoroacyl Derivatization in Mass Spectrometric Differentiation of Amine Hydrochlorides

The direct analysis of amines, particularly in complex mixtures or when trying to differentiate between isomers, can be challenging. Perfluoroacyl derivatization is a chemical strategy used to improve the analytical characteristics of amines for mass spectrometric and chromatographic analysis. In this process, the amine is reacted with a perfluoroacylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA), to form a stable, volatile, and electron-capturing derivative.

This derivatization serves several key purposes:

Enhanced Volatility : The derivatization converts the polar amine into a less polar, more volatile amide, making it suitable for gas chromatography.

Improved Ionization : The resulting derivatives have high proton affinity and can enhance signal response in electrospray ionization mass spectrometry.

Structural Differentiation : The perfluoroacyl group directs fragmentation in MS/MS, often producing unique and predictable patterns that can help differentiate between structural isomers which might otherwise have very similar mass spectra. The significant mass addition of the tag clearly shifts the analyte in the spectrum, reducing interference from background matrix components.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amine salts. A typical method for this compound would be a reversed-phase HPLC (RP-HPLC) method.

Method development would involve optimizing several parameters to achieve good peak shape, resolution, and sensitivity. Key considerations include:

Stationary Phase : A C18 or C8 column is commonly used for separating small molecules.

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer is crucial for controlling the retention and peak shape of the amine, which should be kept in its protonated, more hydrophilic form.

Detector : Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) can be used. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides much higher selectivity and sensitivity.

Once developed, the method must be validated according to established guidelines to ensure its reliability for purity assessment.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or MS |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS, GC-IRD)

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amine hydrochloride salts are non-volatile and must be converted to their corresponding free amine before analysis. This is typically achieved by liquid-liquid extraction under basic conditions or by using a specialized injection port technique.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common GC-coupled technique. After separation on the GC column, the analyte enters a mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum provides a fragmentation pattern that can be compared against spectral libraries for confident identification.

Gas Chromatography-Infrared Detection (GC-IRD) : GC-IRD combines the separation power of GC with the identification capabilities of infrared spectroscopy. As the compound elutes from the GC column, a vapor-phase IR spectrum is recorded. This technique is exceptionally powerful for distinguishing between structural isomers, which may produce identical or very similar mass spectra but will have unique IR spectra due to differences in their vibrational modes. This makes GC-IRD a valuable confirmatory tool, especially in forensic and regulatory analysis.

Capillary Electrophoresis (CE) for Amine Analysis

Capillary Electrophoresis (CE) is a highly efficient analytical technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged species such as protonated amines.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The positively charged N-Propyl-3-pentanaminium ion will migrate toward the cathode at a velocity dependent on its electrophoretic mobility. This technique offers several advantages for amine analysis, including very high separation efficiency, short analysis times, and extremely low consumption of sample and reagents. CE can be used for purity determination and for the analysis of related impurities.

Specialized Analytical Techniques for Trace Detection and Isomer Resolution

The sensitive and selective analysis of this compound, particularly at trace levels and for the resolution of its stereoisomers, necessitates the use of advanced analytical methodologies. Techniques that couple efficient sample preparation with high-resolution separation and detection are paramount for its characterization in complex matrices.

Solid-Phase Microextraction (SPME) Coupled with GC-MS/LC-MS for Enhanced Detection Limits

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step, making it highly efficient for trace analysis. iltusa.commdpi.com When coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it provides a powerful tool for the detection of volatile and semi-volatile compounds like N-Propyl-3-pentanamine from various matrices. iltusa.comresearchgate.net

The principle of SPME involves the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. nih.gov For aliphatic amines, the extraction efficiency is significantly influenced by several factors, including the choice of fiber coating, sample pH, extraction time and temperature, and the addition of salt. youtube.comsuperchroma.com.tw

Research Findings:

Studies on similar aliphatic amines demonstrate the effectiveness of SPME for enhancing detection limits. The choice of fiber is critical; coatings such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed for the extraction of amines due to their suitable polarity and porosity. researchgate.netmostwiedzy.pl

To improve the volatility and extraction of amines from aqueous matrices, the sample pH is typically adjusted to be basic (e.g., pH 9.5-13). youtube.comsuperchroma.com.tw This converts the amine salt to its more volatile free base form, facilitating its transfer to the headspace or direct extraction by the fiber. The addition of salt (salting-out effect), for instance, using sodium chloride (NaCl), increases the ionic strength of the solution, which reduces the solubility of the amine and promotes its partitioning onto the SPME fiber. superchroma.com.tw

Headspace SPME (HS-SPME) is particularly advantageous for volatile amines as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. nih.govnih.gov Following extraction, the fiber is transferred to the heated injection port of a GC, where the analytes are thermally desorbed and carried onto the chromatographic column for separation and subsequent detection by MS. This process allows for the pre-concentration of analytes, leading to significantly lower limits of detection (LOD), often in the parts-per-billion (ppb) range. nih.gov For less volatile amine compounds, direct immersion (DI-SPME) can be utilized, followed by desorption and analysis, often coupled with LC-MS. mostwiedzy.pl

Table 1: Typical SPME-GC-MS Parameters for Aliphatic Amine Analysis

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| SPME Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm | Effective for trapping volatile and semi-volatile amines. | superchroma.com.tw |

| Extraction Mode | Headspace (HS-SPME) | Reduces matrix interference and is suitable for volatile compounds. | nih.gov |

| Sample pH | Adjusted to >10 with NaOH | Converts the amine hydrochloride to its more volatile free base form. | youtube.com |

| Salt Addition | 25-30% (w/v) NaCl | Increases ionic strength, reducing analyte solubility in the aqueous phase (salting-out). | superchroma.com.tw |

| Extraction Temperature | 25-50°C | Balances analyte volatility and partitioning kinetics. | researchgate.net |

| Extraction Time | 15-30 minutes | Allows for equilibrium or pre-equilibrium partitioning of the analyte onto the fiber. | superchroma.com.tw |

| Desorption Temperature | 250-270°C | Ensures rapid and complete transfer of the analyte from the fiber to the GC inlet. | superchroma.com.tw |

| Detection System | Mass Spectrometry (MS) | Provides high selectivity and sensitivity for analyte identification and quantification. | researchgate.net |

Chiral Separation Techniques for Enantiomeric Analysis (e.g., Chiral HPLC)

N-Propyl-3-pentanamine is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are crucial. mdpi.comamericanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for enantiomeric resolution. mdpi.comyakhak.org

The principle behind chiral HPLC is the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This leads to different retention times for each enantiomer, allowing for their separation and quantification. yakhak.org

Research Findings:

The enantioseparation of aliphatic amines can be achieved through both direct and indirect methods.

Direct Chiral HPLC: This approach utilizes a CSP that can directly resolve the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including amines. mdpi.com Crown ethers have also been employed as chiral selectors for the separation of primary amines. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for optimizing the separation. yakhak.org

Indirect Chiral HPLC: This method involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) HPLC column, such as a reverse-phase C18 column. nih.gov This approach can also enhance the detectability of the analytes, particularly for LC-MS analysis. nih.gov

Enzymatic resolution is another powerful technique for obtaining pure enantiomers. It involves the use of an enantioselective enzyme, such as a lipase, to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated. tandfonline.comgoogle.com The progress of such resolutions is often monitored using chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate. mdpi.com

Table 2: Chiral HPLC Methodologies for Aliphatic Amine Resolution

| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Typical Mobile Phase | Principle | Reference |

|---|---|---|---|---|

| Direct Separation | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H) | Hexane/Isopropanol/Diethylamine | Differential interaction (e.g., hydrogen bonding, dipole-dipole) between enantiomers and the chiral polymer grooves. | mdpi.com |

| Direct Separation | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H) | Hexane/Ethanol | Enantioselective inclusion or interaction with the helical structure of the derivatized amylose. | yakhak.org |

| Direct Separation | Crown Ether-based (e.g., Chirosil RCA(+)) | Aqueous-organic (e.g., Water/Methanol with HClO₄) | Complexation between the primary amine group of the analyte and the chiral crown ether cavity. | researchgate.net |

| Indirect Separation | Chiral Derivatizing Agent (e.g., (+)-(S)-acetylmandelic acid) followed by achiral RP-18 column | Acetonitrile/Water Buffer | Formation of diastereomers which have different physical properties and can be separated on a standard column. | nih.gov |

Computational Chemistry and Molecular Modeling of N Propyl 3 Pentanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and energy landscapes, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to explore reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For a compound like N-Propyl-3-pentanamine hydrochloride, DFT can be applied to study various reactions, such as its synthesis or its role as a catalyst or reactant in other chemical processes. For instance, in the synthesis involving the reductive amination of 3-pentanone (B124093) with propylamine, DFT calculations could elucidate the reaction pathway, including the formation of the iminium ion intermediate and its subsequent reduction. Theoretical studies on reactions catalyzed by aliphatic amines have demonstrated that DFT can accurately predict activation energies and reaction kinetics, providing a detailed, step-by-step understanding of the catalytic cycle. researchgate.net

By calculating the energy barriers associated with each step, researchers can predict the most favorable reaction pathway and identify the rate-determining step. This predictive power is invaluable for optimizing reaction conditions to improve yield and selectivity.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the purpose of illustration, based on typical DFT calculations for amine-related reactions.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial separated reactants |

| Transition State | +15.2 | Highest energy point along the reaction coordinate |

| Intermediate | -5.4 | A stable species formed during the reaction |

| Products | -21.7 | Final products of the reaction step |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the protonated amine group significantly influences the electronic structure. The positive charge is primarily localized on the ammonium (B1175870) group, making it an unlikely electron donor but a potential site for interaction with anions. Analysis of the charge distribution, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. This information helps in identifying sites susceptible to nucleophilic or electrophilic attack and understanding intermolecular interactions. The chloride ion, with its negative charge, will be electrostatically attracted to the positively charged ammonium cation.

Table 2: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical charge data for illustrative purposes, reflecting expected charge distribution from quantum chemical calculations.

| Atom/Group | Calculated Mulliken Charge (a.u.) |

|---|---|

| Nitrogen (N) | -0.45 |

| Ammonium Hydrogens (N-H) | +0.35 |

| Alpha-Carbons (to N) | +0.15 |

| Chloride Ion (Cl⁻) | -1.00 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.netulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a flexible molecule like N-Propyl-3-pentanamine, which has several rotatable single bonds, numerous conformations are possible. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. ucl.ac.uk This is crucial for understanding its behavior in different environments, such as in aqueous solution. In solution, the simulations can model the explicit interactions between the N-Propyl-3-pentanamine cation, the chloride anion, and the surrounding water molecules, revealing details about the solvation shell and hydrogen bonding networks. globethesis.com Such simulations are vital for understanding properties like solubility and transport behavior.

Table 3: Illustrative Relative Energies of N-Propyl-3-pentanamine Conformers This table provides hypothetical energy data to illustrate the results of a conformational analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 65 |

| Gauche 1 | +60° | 0.8 | 17.5 |

| Gauche 2 | -60° | 0.8 | 17.5 |

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are essential for compound characterization. One of the most common applications is the prediction of infrared (IR) spectra. mdpi.com After optimizing the molecular geometry using a method like DFT, a frequency calculation can be performed. This calculation yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.

These predicted spectra are invaluable for interpreting experimental results. arxiv.orgarxiv.orgbiorxiv.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve accuracy. By comparing the scaled theoretical spectrum with an experimental one, assignments of specific absorption bands to particular molecular vibrations (e.g., N-H stretching, C-H bending) can be made with high confidence.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table presents hypothetical data to demonstrate the correlation between computed and experimental IR spectroscopy.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3250 | 3120 | 3100-3200 |

| C-H Stretch (sp³) | 3080 | 2957 | 2850-3000 |

| C-N Stretch | 1150 | 1104 | 1080-1150 |

Theoretical Studies on Adsorption Mechanisms Involving Amine Hydrochlorides

The interaction of molecules with surfaces is critical in fields such as catalysis, materials science, and chromatography. Theoretical studies provide a molecular-level understanding of adsorption phenomena. For amine hydrochlorides, adsorption is often driven by the strong electrostatic interaction between the protonated ammonium group and a negatively charged or polar surface. dntb.gov.uaresearchgate.net

Table 5: Illustrative Adsorption Energies of this compound on Different Surfaces This table contains hypothetical data to illustrate how adsorption energy can vary with the substrate, as determined by theoretical calculations.

| Surface | Dominant Interaction Type | Calculated Adsorption Energy (kcal/mol) |

|---|---|---|

| Deprotonated Silica (B1680970) (SiO⁻) | Electrostatic + Hydrogen Bonding | -35.5 |

| Graphite | Van der Waals | -12.0 |

| Gold (Au) | Chemisorption (N-Au bond) | -25.8 |

Lack of Scientific Data on the Biological Activity of this compound Prevents Detailed Analysis

A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity and molecular mechanisms of this compound. Despite extensive searches for its interactions with specific molecular targets, neuroactive properties, and potential anti-inflammatory effects, no substantive research findings were identified.

The requested article, which was to be structured around a detailed outline of the compound's biological functions, cannot be generated due to the absence of publicly available scientific data. The outlined sections, including mechanisms of interaction with molecular targets, neuroactive properties, and anti-inflammatory effects, presuppose the existence of a body of research that does not currently appear in the public domain.

Information on this compound is presently limited to its chemical and physical properties. Databases provide details on its molecular formula (C8H20ClN), molecular weight, and other identifiers such as its CAS number (151668-09-6). However, this information does not extend to its pharmacological or biological activities.

Without research data on ligand-receptor binding, enzyme modulation, impact on neurotransmitter systems, or cytokine modulation, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, until research is conducted and published on the biological and molecular actions of this compound, a detailed and informative article on this subject cannot be written.

Biological Activity and Molecular Mechanisms of N Propyl 3 Pentanamine Hydrochloride

Anti-inflammatory Effects and Cytokine Modulation

Influence on Pro-inflammatory Markers (e.g., TNF-alpha, IL-6)

Currently, there is a notable absence of specific research data detailing the direct influence of N-Propyl-3-pentanamine hydrochloride on pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6). Scientific literature accessible through extensive searches does not provide specific studies or experimental results on the anti-inflammatory or pro-inflammatory effects of this particular compound.

While the roles of TNF-alpha and IL-6 as key cytokines in inflammatory responses are well-established, and the anti-inflammatory potential of various chemical compounds is a broad area of research, specific investigations into this compound's impact on these markers have not been published in the available scientific literature. Therefore, no definitive statements can be made regarding its molecular mechanisms in this context.

Antimicrobial Mechanisms

Detailed studies on the antimicrobial mechanisms of this compound are not currently available in the public scientific domain. While the antimicrobial properties of various amine compounds have been explored, specific data on this hydrochloride salt, including its method of action against microbial cells, is lacking.

Efficacy against Gram-Positive Bacterial Strains

There is no specific scientific data available from peer-reviewed literature or established scientific databases that details the efficacy of this compound against Gram-positive bacterial strains.

Efficacy against Gram-Negative Bacterial Strains

Similarly, there is a lack of specific research findings concerning the efficacy of this compound against Gram-negative bacterial strains.

Minimum Inhibitory Concentration (MIC) Determinations and Comparative Studies

No published studies were found that report the Minimum Inhibitory Concentration (MIC) of this compound against any specific bacterial strains. Consequently, there are no comparative studies available to assess its potency relative to other antimicrobial agents.

Structure Activity Relationship Sar Studies of N Propyl 3 Pentanamine Hydrochloride and Analogues

Comparative Analysis with Structurally Similar Amine Hydrochlorides

A comparative analysis of N-Propyl-3-pentanamine hydrochloride with other structurally related amine hydrochlorides provides valuable insights into how subtle changes in chemical structure can influence physicochemical properties and, consequently, biological activity. Key parameters for comparison include molecular weight, lipophilicity (logP), and the nature of the substituents on the amine nitrogen.

For instance, comparing this compound to simpler secondary amine hydrochlorides, such as N-ethyl-3-pentanamine hydrochloride, can highlight the effect of increasing the N-alkyl chain length. Generally, increasing the alkyl chain length can lead to increased lipophilicity, which may affect the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Below is a comparative table of this compound and a structurally similar analogue:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (XLogP3) |

| This compound | C8H20ClN | 165.70 | 2.5 |

| N-Ethyl-3-pentanamine | C7H17N | 115.22 | Not Available |

Data for this compound from PubChem. Data for N-Ethyl-3-pentanamine from ChemSpider.

Impact of N-Propyl Substituent and Pentane (B18724) Backbone on Biological Activity

The N-propyl substituent and the pentane backbone of this compound are key determinants of its biological activity. The size, shape, and lipophilicity of these structural features govern the compound's interaction with its biological targets.

Rational Design of this compound Derivatives for Targeted Interactions

The rational design of derivatives of this compound aims to optimize its interaction with specific biological targets, thereby enhancing its desired activity and potentially reducing off-target effects. This process often involves systematic modifications of the lead compound's structure and evaluation of the resulting changes in biological activity. nih.gov

Key strategies for the rational design of this compound derivatives include:

Modification of the N-Alkyl Group: The N-propyl group can be replaced with other alkyl or functionalized alkyl groups to probe the steric and electronic requirements of the binding site. For example, introducing polar functional groups (e.g., hydroxyl, ether) into the alkyl chain could increase water solubility and introduce new hydrogen bonding interactions.

Alteration of the Pentane Backbone: The 3-pentyl group can be modified to alter the molecule's shape and rigidity. For instance, replacing the pentane chain with a cyclic structure, such as a cyclopentyl or cyclohexyl group, could lock the molecule into a more defined conformation, potentially leading to increased selectivity. The introduction of bicyclo[1.1.1]pentane (BCP) moieties has been explored as a strategy to create more rigid and metabolically stable bioisosteres for alkyl chains. nih.gov

Introduction of Functional Groups: The introduction of various functional groups at different positions on the pentane backbone could lead to new interactions with the target. For example, the addition of a hydroxyl or carbonyl group could provide sites for hydrogen bonding.

The synthesis of such derivatives often involves standard organic chemistry techniques, such as N-alkylation of primary amines or reductive amination. acs.orgresearchgate.net

Below is a table outlining potential design strategies and their rationales:

| Modification Strategy | Rationale | Potential Synthetic Approach |

| Varying N-alkyl chain length (e.g., ethyl, butyl) | To optimize hydrophobic interactions and probe steric limits of the binding pocket. | N-alkylation of 3-pentanamine with corresponding alkyl halides. |

| Introducing cyclic moieties on the nitrogen | To introduce conformational rigidity and explore different vector orientations for substituents. | Reductive amination of 3-pentanone (B124093) with a cyclic amine. |

| Replacing the pentane backbone with a cycloalkane | To increase rigidity and improve metabolic stability. | Synthesis of N-propylcycloalkylamines. |

| Introducing polar functional groups on the backbone | To enhance aqueous solubility and introduce hydrogen bonding capabilities. | Multi-step synthesis starting from functionalized pentanones. |

Enantiomeric Purity and Stereochemical Influence on Biological Efficacy

N-Propyl-3-pentanamine is a chiral molecule, with the stereocenter located at the third carbon of the pentane chain. Therefore, it can exist as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. researchgate.netnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.

The differential activity of enantiomers can manifest in several ways:

Eutomer and Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Different Pharmacological Profiles: In some cases, the two enantiomers may have qualitatively different pharmacological activities, interacting with different biological targets.

Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion of enantiomers can also differ, leading to different plasma concentrations and durations of action.

The stereochemical configuration of this compound will dictate the precise three-dimensional arrangement of its substituents, which in turn will determine how it fits into the binding site of its biological target. A subtle change in the spatial orientation of the N-propyl or ethyl groups can lead to a significant difference in binding affinity and, consequently, biological response.

Emerging Research Directions and Applications in Specialized Fields

N-Propyl-3-pentanamine Hydrochloride as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, secondary amines and their hydrochloride salts are fundamental building blocks. This compound, by virtue of its structure, could serve as a valuable synthon for the introduction of a propylpentylamino moiety into larger, more complex molecules. The hydrochloride form offers stability and improved solubility in certain solvents, which can be advantageous for handling and storage. cymitquimica.com Prior to its use in many synthetic transformations, the free base, N-Propyl-3-pentanamine, would typically be liberated from its salt form by treatment with a base.

The free amine possesses a nucleophilic nitrogen atom that can participate in a variety of bond-forming reactions. For instance, it could be employed in nucleophilic substitution reactions with alkyl or aryl halides to generate tertiary amines. Furthermore, its reaction with carbonyl compounds, such as aldehydes and ketones, could yield imines or enamines, which are versatile intermediates for the synthesis of more elaborate structures, including various heterocyclic compounds. Acylation reactions with acyl chlorides or anhydrides would lead to the formation of amides, a common functional group in many biologically active molecules and polymers.

Role of this compound as a Reagent in Chemical Transformations

Beyond its role as a structural component, this compound could also function as a reagent or catalyst in various chemical transformations. The hydrochloride salt itself can act as a mild acid catalyst. In its free amine form, N-Propyl-3-pentanamine can serve as a base to deprotonate acidic protons in a reaction mixture, thereby facilitating reactions such as aldol (B89426) condensations or elimination reactions.

Potential in Materials Science Research

The application of aliphatic amine hydrochlorides in materials science is an area of growing interest. These compounds can be utilized as surfactants or as components in the synthesis of novel materials. acs.org For example, long-chain aliphatic amine hydrochlorides have been studied for their ability to form films at interfaces. acs.org

This compound could potentially be investigated for its role in the templated synthesis of porous materials, where the amine salt could direct the formation of specific pore structures. In the field of polymer chemistry, it could be explored as a monomer or a curing agent for epoxy resins. The properties of the resulting polymers, such as their thermal stability and mechanical strength, would be influenced by the structure of the amine.

Advanced Methodologies for Resolving Bioactivity Data Contradictions

In drug discovery and development, it is not uncommon to encounter conflicting bioactivity data for a particular compound from different sources or assays. nih.gov Resolving these contradictions is crucial for accurate structure-activity relationship (SAR) analysis and for making informed decisions in a research program. While there is no specific bioactivity data reported for this compound that would present such contradictions, a discussion of the methodologies to address such issues is pertinent.

Several advanced methodologies can be employed to resolve conflicting bioactivity data:

Data Curation and Standardization: A primary step involves the careful curation and standardization of data from various sources. This includes ensuring consistency in compound identification, assay protocols, and endpoint measurements. nih.gov Publicly available databases like PubChem and ChEMBL are continuously working on improving data curation to minimize discrepancies. nih.gov

Computational Modeling: In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can help to rationalize observed bioactivities and to identify potential reasons for discrepancies. These models can predict the expected activity of a compound, which can then be compared with experimental data.

Experimental Validation: Ultimately, experimental re-evaluation is often necessary to resolve conflicting data. This may involve re-synthesizing the compound to ensure its purity and identity, and then testing it in a standardized panel of assays under well-defined conditions.

Conclusion and Future Perspectives in N Propyl 3 Pentanamine Hydrochloride Research

Summary of Key Academic Findings on N-Propyl-3-pentanamine Hydrochloride

A comprehensive search of scholarly databases yields no specific academic studies focused on this compound. The available information is limited to entries in chemical databases which provide fundamental, largely theoretical, data. These databases list its chemical formula, molecular weight, and other computed properties. nih.gov For instance, the compound's molecular formula is given as C8H20ClN, and it has a molecular weight of approximately 165.70 g/mol . nih.gov

There are no peer-reviewed research articles detailing experimental findings on its synthesis, mechanism of action, or its role in any field of study. The existing data is summarized in the table below, based on computational predictions.

| Property | Value |

| Molecular Formula | C8H20ClN |

| Molecular Weight | 165.70 g/mol |

| IUPAC Name | N-propylpentan-3-amine;hydrochloride |

| CAS Number | 151668-09-6 |

| Parent Compound | N-Propylpentan-3-amine |

Note: The data in this table is computationally derived and sourced from chemical databases. nih.gov

Unaddressed Research Questions and Gaps in Understanding

The absence of dedicated research on this compound means that fundamental questions about its scientific nature remain unanswered. The gaps in the current understanding of this compound are extensive and cover virtually all aspects of its chemical and biological profile.

Key unaddressed research questions include:

Synthesis and Characterization: While the compound is commercially available, there are no published, detailed laboratory syntheses. Efficient and scalable synthetic routes have not been documented in academic literature. Furthermore, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography is not publicly available.

Physicochemical Properties: Experimentally determined physicochemical properties, including melting point, boiling point, solubility in various solvents, and pKa value, are not reported. This data is crucial for any potential application development.

Chemical Reactivity: There is no information on the chemical reactivity of this compound. Studies on its stability, degradation pathways, and reactivity with other chemical agents are needed.

Biological Activity: The biological profile of this compound is entirely unknown. It has not been screened for any pharmacological or biological activity. Its potential interactions with biological systems, including enzymes, receptors, and cells, remain unexplored.

Toxicological Profile: No toxicological studies have been published. Its cytotoxicity, genotoxicity, and general safety profile have not been assessed.

Future Directions for Comprehensive Research on this compound

The significant knowledge gaps surrounding this compound present numerous avenues for future research. A systematic investigation of this compound could uncover novel properties and applications.

Future research should be directed towards:

Development of Synthetic Methodologies: The first step would be to develop and publish robust and efficient methods for the synthesis of this compound. This would make the compound more accessible for research purposes.

Comprehensive Physicochemical Characterization: A thorough experimental determination of its key physicochemical properties is essential. This foundational data would support all further research and development.

Exploratory Biological Screening: A broad-based biological screening program should be initiated. This could involve testing the compound against a wide range of biological targets, such as various enzymes, receptors, and microbial strains, to identify any potential pharmacological or antimicrobial activities.

Computational and Modeling Studies: In conjunction with experimental work, computational studies could be employed to predict the compound's properties, potential biological targets, and mechanism of action. This could help to guide and focus laboratory research.

Toxicological Assessment: Should any promising biological activity be identified, a comprehensive toxicological evaluation would be a necessary next step to determine its safety profile.

By addressing these fundamental areas, the scientific community can begin to build a comprehensive understanding of this compound, potentially unlocking new applications in chemistry, pharmacology, or materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-propyl-3-pentanamine hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves reacting 3-pentanamine with hydrochloric acid under controlled conditions. Purification via recrystallization in ethanol or acetone is advised. Validate purity using HPLC (high-performance liquid chromatography) with a C18 column and UV detection at 210 nm, or 1H NMR (400 MHz, D₂O) to confirm structural integrity. Impurity thresholds should align with pharmacopeial standards (e.g., USP guidelines for related hydrochlorides) .

- Key Parameters : Monitor reaction pH (<2), temperature (20–25°C), and stoichiometric ratios (1:1 amine:HCl). Purity ≥95% is recommended for experimental reproducibility .

Q. How can solubility and stability of this compound be systematically evaluated?

- Methodology :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using gravimetric analysis. Prepare saturated solutions, filter, and quantify via UV-Vis spectroscopy (λ = 220–260 nm) .